molecular formula C14H12N2O7S B5169301 ethyl [5-(2-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

ethyl [5-(2-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No. B5169301
M. Wt: 352.32 g/mol
InChI Key: NNPVNSCMBITYJA-UXBLZVDNSA-N
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Description

Ethyl [5-(2-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been investigated.

Scientific Research Applications

Ethyl [5-(2-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been investigated for its potential as an antitumor agent, and studies have shown that it exhibits significant cytotoxic activity against various cancer cell lines. It has also been investigated for its potential as an anti-inflammatory and antioxidant agent.

Mechanism of Action

The mechanism of action of ethyl [5-(2-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of reactive oxygen species, which are known to contribute to the development of cancer and inflammation.
Biochemical and Physiological Effects:
Ethyl [5-(2-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been shown to exhibit significant biochemical and physiological effects. Studies have shown that it exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It also exhibits anti-inflammatory and antioxidant activity, which makes it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl [5-(2-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for investigating the mechanisms of action of anticancer agents. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on ethyl [5-(2-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate. One of the directions is to investigate its potential as an antitumor agent in vivo. Another direction is to investigate its potential as an anti-inflammatory and antioxidant agent in vivo. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for better yields and purity.
Conclusion:
In conclusion, ethyl [5-(2-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a chemical compound that has significant potential in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential and optimize its applications.

Synthesis Methods

Ethyl [5-(2-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can be synthesized using different methods. One of the most commonly used methods is the reaction of ethyl acetoacetate with 2-hydroxy-3-nitrobenzaldehyde and thiosemicarbazide in the presence of acetic acid. The reaction is carried out under reflux conditions, and the product is obtained in good yields. Other methods include the reaction of ethyl acetoacetate with 2-hydroxy-3-nitrobenzaldehyde and thiosemicarbazone in the presence of piperidine and the reaction of ethyl acetoacetate with 2-hydroxy-3-nitrobenzaldehyde and thiosemicarbazide in the presence of triethylamine.

properties

IUPAC Name

ethyl 2-[(5E)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O7S/c1-2-23-11(17)7-15-13(19)10(24-14(15)20)6-8-4-3-5-9(12(8)18)16(21)22/h3-6,18H,2,7H2,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPVNSCMBITYJA-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=C(C(=CC=C2)[N+](=O)[O-])O)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=C(C(=CC=C2)[N+](=O)[O-])O)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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